molecular formula C10H21Cl B13637298 3-(Chloromethyl)-2-methyloctane

3-(Chloromethyl)-2-methyloctane

Cat. No.: B13637298
M. Wt: 176.72 g/mol
InChI Key: DWLQKQJCQQGIDD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyloctane (CAS: 1551591-15-1) is a branched aliphatic hydrocarbon featuring a chloromethyl group (-CH2Cl) at the third carbon and a methyl group (-CH3) at the second carbon of an octane backbone. Its molecular formula is C11H23Cl, with a molecular weight of 190.7 g/mol . The compound’s structure (Figure 1) includes a long carbon chain (octane) with strategic branching, which influences its physical properties and reactivity.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2-methyloctane

InChI

InChI=1S/C10H21Cl/c1-4-5-6-7-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

DWLQKQJCQQGIDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyloctane typically involves the chlorination of 2-methyloctane. One common method is the free radical chlorination, where 2-methyloctane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as iron or aluminum chloride, can also enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyloctane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).

    Elimination Reactions: Potassium tert-butoxide in tert-butanol.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Aminomethyl-2-methyloctane, 3-(Methylthio)methyl-2-methyloctane.

    Elimination Reactions: 2-Methyl-3-octene.

    Oxidation Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Carboxymethyl-2-methyloctane.

Scientific Research Applications

3-(Chloromethyl)-2-methyloctane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyloctane primarily involves its reactivity as an alkylating agent. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives. The compound can also participate in elimination reactions, forming alkenes that can further undergo addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chloromethyl functional group is shared among several compounds, but structural variations lead to significant differences in reactivity, toxicity, and applications. Below is a detailed comparison with three structurally related compounds: methallyl chloride , bis(chloromethyl) ether (BCME) , and 3-(chloromethyl)pyridine-HCl .

Table 1: Structural and Molecular Comparison

Compound IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Chloromethyl)-2-methyloctane This compound C11H23Cl 190.7 Branched octane with chloromethyl at C3
Methallyl chloride 3-Chloro-2-methylpropene C4H7Cl 90.55 Allylic chloride with methyl branch
BCME Bis(chloromethyl) ether C2H4Cl2O 114.96 Ether linkage with two chloromethyl groups
3-(Chloromethyl)pyridine-HCl 3-(Chloromethyl)pyridine hydrochloride C6H7Cl2N 164.04 Pyridine ring with chloromethyl group

Table 2: Toxicity and Reactivity Comparison

Compound Cytotoxicity (LD50) Carcinogenicity Classification Key Reactivity Traits
This compound Not reported Not classified Likely undergoes nucleophilic substitution or elimination
Methallyl chloride Not reported Suspected (analogous to BCME) Highly reactive in polymerization and alkylation
BCME Extremely toxic (inhalation hazard) Known carcinogen Forms DNA adducts; hydrolyzes to formaldehyde and HCl
3-(Chloromethyl)pyridine-HCl 0.0756 mM (BALB/c-3T3 cells) Level A carcinogen Reacts via SN2 mechanisms; aromatic ring enhances stability

Key Findings:

Structural Influence on Reactivity: The long carbon chain and branching in this compound reduce its volatility compared to smaller analogs like methallyl chloride (C4) . BCME’s ether linkage and dual chloromethyl groups make it highly electrophilic, contributing to its carcinogenicity . The pyridine ring in 3-(Chloromethyl)pyridine-HCl stabilizes the molecule but introduces aromatic electrophilic substitution pathways .

Toxicity Profiles: 3-(Chloromethyl)pyridine-HCl exhibits potent cytotoxicity (LD50 = 0.0756 mM) and is classified as a Level A carcinogen due to its ability to induce cell transformation in BALB/c-3T3 assays . BCME is a confirmed human carcinogen, with mechanisms involving DNA alkylation and hydrolysis to toxic byproducts .

Applications and Industrial Relevance :

  • Methallyl chloride is widely used in polymer production (e.g., methallyl resins) .
  • BCME’s use is restricted due to its extreme toxicity, though it was historically employed in specialty chemical synthesis .
  • The pyridine derivative’s applications are likely pharmaceutical, given its urea-linked analogs in .

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